3,5-Dibromo-2-iodobenzotrifluoride
Overview
Description
3,5-Dibromo-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F3I and a molecular weight of 429.8 g/mol It is a halogenated aromatic compound, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 3,5-Dibromo-2-iodobenzotrifluoride typically involves the halogenation of a benzotrifluoride derivative. One common method includes the reaction of 3,5-dibromo-2-iodobenzene with trifluoromethylating agents under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dibromo-2-iodobenzotrifluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-iodobenzotrifluoride involves its interaction with specific molecular targets, leading to the formation of desired products. The pathways involved depend on the type of reaction and the conditions under which it is carried out. The presence of halogen atoms and the trifluoromethyl group significantly influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,5-Dibromo-2-iodobenzotrifluoride can be compared with other halogenated benzotrifluoride derivatives, such as:
- 3,5-Dibromo-2-chlorobenzotrifluoride
- 3,5-Dibromo-2-fluorobenzotrifluoride
- 3,5-Dibromo-2-bromobenzotrifluoride
These compounds share similar structural features but differ in the type of halogen atoms attached to the benzene ring. The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which can influence its reactivity and applications .
Properties
IUPAC Name |
1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXCGSAPOMUSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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